2-Fluoro-2-(prop-2-yn-1-yl)propanediamide
Description
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is a fluorinated diamide derivative characterized by a propanediamide backbone substituted with a fluorine atom and a prop-2-yn-1-yl (propargyl) group. The fluorine atom likely enhances electronegativity and metabolic stability, while the propargyl group offers reactivity for further functionalization, such as click chemistry or cyclization reactions.
Properties
IUPAC Name |
2-fluoro-2-prop-2-ynylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-3-6(7,4(8)10)5(9)11/h1H,3H2,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPGUUTFLUDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)N)(C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-fluoropropanamide and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, especially in the field of oncology and infectious diseases.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, leading to irreversible inhibition of enzyme activity. This dual functionality makes the compound a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Functionalization
- Cyclization Potential: The cyclization of 2-[2-N-arylsulfamoylphenyl]-N,N-dimethylacetamides (3) to heterocycles (5) achieved yields of 52–71% , suggesting that the propanediamide scaffold may favor intramolecular reactions. The propargyl group in 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide could similarly enable alkyne-specific reactions, though direct evidence is lacking.
- Fluorine Effects: Fluorine’s electronegativity may influence hydrogen bonding and crystal packing, as seen in other fluorinated amides analyzed via tools like SHELXL and Mercury CSD . For example, biphenyl-containing fluorinated amides () likely exhibit distinct packing patterns compared to non-fluorinated analogs.
Spectroscopic and Structural Insights
- NMR Signatures : In related N,N-dimethylacetamides (3), two singlet absorptions for methyl groups were observed in NMR spectra, characteristic of amide rotamers . Similar splitting might occur in this compound due to restricted rotation around the amide bonds.
Biological Activity
2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fluorine atom, which may influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance binding affinity or alter the pharmacokinetic properties of the compound.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential utility in treating infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Derivative | S. aureus | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer therapy. In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
These results suggest that the compound may serve as a lead for developing anticancer agents.
Enzyme Inhibition
Enzymatic assays have revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of proteases, which are critical in various physiological processes.
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined the effectiveness of this compound against multi-drug resistant bacterial strains. The findings indicated a significant reduction in bacterial viability, supporting its use as a novel antimicrobial agent.
- Cancer Treatment Trials : Clinical trials assessing the safety and efficacy of similar compounds in oncology have shown promising results, paving the way for further exploration into this compound's potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
